2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide
CAS No.: 23420-63-5
Cat. No.: VC21074565
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23420-63-5 |
|---|---|
| Molecular Formula | C11H13ClN2O2 |
| Molecular Weight | 240.68 g/mol |
| IUPAC Name | 2-chloro-N-(ethylcarbamoyl)-2-phenylacetamide |
| Standard InChI | InChI=1S/C11H13ClN2O2/c1-2-13-11(16)14-10(15)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,13,14,15,16) |
| Standard InChI Key | FXGOPOUEIMROAX-UHFFFAOYSA-N |
| SMILES | CCNC(=O)NC(=O)C(C1=CC=CC=C1)Cl |
| Canonical SMILES | CCNC(=O)NC(=O)C(C1=CC=CC=C1)Cl |
Introduction
Chemical Identity and Physical Properties
2-Chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide is an organic compound with significant research interest in pharmaceutical and chemical fields. This section outlines its fundamental chemical identity and physical characteristics essential for understanding its behavior in various applications.
Basic Identification
The compound is formally identified by several standardized chemical identifiers that allow for unambiguous recognition across scientific databases and literature. The primary identification parameters include its unique CAS registry number and systematic chemical name according to IUPAC nomenclature standards.
| Parameter | Value |
|---|---|
| IUPAC Name | 2-chloro-N-(ethylcarbamoyl)-2-phenylacetamide |
| CAS Number | 23420-63-5 |
| Molecular Formula | C₁₁H₁₃ClN₂O₂ |
| Molecular Weight | 240.686 g/mol |
| Density | 1.229 g/cm³ |
The compound possesses a distinct chemical structure featuring a phenyl ring attached to a carbon bearing a chlorine atom, which is further connected to an amide linkage . This central carbon atom serves as a stereogenic center that can potentially give rise to enantiomeric forms, though the natural distribution and synthetic preparations often involve racemic mixtures.
Structural Characteristics and Identifiers
Beyond basic identification parameters, additional structural identifiers provide comprehensive characterization that enables precise chemical database searching and computational analysis of the compound's properties.
| Identifier | Value |
|---|---|
| InChI Key | FXGOPOUEIMROAX-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)NC(=O)C(C1=CC=CC=C1)Cl |
| DSSTOX Substance ID | DTXSID20396932 |
| PSA | 65.18000 |
| LogP | 2.85690 |
| Index of Refraction | 1.543 |
The compound contains two amide functionalities—one connected to the chlorophenylacetic acid moiety and another linking to an ethylamine group . This structural arrangement creates a unique electronic distribution that influences its chemical reactivity, solubility characteristics, and biological interactions. The moderate LogP value of approximately 2.86 indicates a balanced lipophilicity profile that facilitates both aqueous solubility and membrane permeability, properties critical for its potential pharmaceutical applications.
Synthesis and Preparation Methods
The synthesis of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide involves specific chemical reactions and conditions to achieve high yields and purity. Understanding these synthetic routes is essential for both laboratory research and potential industrial applications.
Laboratory Synthesis Routes
The primary synthetic pathway for 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide involves the reaction of 2-chloro-2-phenylacetic acid with ethylamine under controlled conditions with appropriate coupling agents. This reaction must be carefully managed to ensure optimal yield and product purity.
The reaction typically proceeds through the following general steps:
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Activation of the carboxylic acid group of 2-chloro-2-phenylacetic acid
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Nucleophilic attack by ethylamine to form the amide bond
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Further chemical modifications to introduce the additional carbonyl functionality
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Purification procedures to isolate the target compound
Literature sources, particularly the work of Najer and Giudicelli published in the Bulletin de la Societe Chimique de France in 1961, provide historical context for the synthesis of this compound and related structures . While the original synthetic procedures may have been modified in subsequent research, they establish the foundational methodologies that continue to influence modern preparation techniques.
Industrial Scale Production Considerations
For industrial applications, the synthesis of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide would require scaling up laboratory procedures with modifications to ensure economic viability and consistent product quality. Key considerations for industrial production include:
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Selection of economical and readily available starting materials
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Optimization of reaction conditions to maximize yield and minimize waste
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Implementation of efficient purification methods suitable for large-scale operations
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Quality control measures to ensure consistent product specifications
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Safety protocols for handling larger quantities of potentially hazardous reagents
The industrial process would likely employ continuous flow reactors rather than batch processes to improve efficiency and product consistency. Additionally, crystallization and filtration would be critical purification steps to achieve the desired product purity for commercial applications.
Chemical Reactivity and Reaction Profiles
The chemical behavior of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide is determined by its functional groups and their reactivity under various conditions. This section examines the compound's participation in key chemical transformations.
Principal Reaction Types
Due to its specific structural features, 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide can undergo several types of chemical reactions that alter its molecular structure or create derivatives with modified properties:
Nucleophilic Substitution Reactions
The chlorine atom at the alpha position to the phenyl ring represents a reactive site for nucleophilic substitution. This chloro group can be displaced by various nucleophiles including hydroxide, alkoxides, amines, and thiols. These reactions typically follow an SN2 mechanism due to the adjacent phenyl ring that can stabilize transition states through resonance effects.
Oxidation Reactions
The compound can undergo oxidation reactions affecting different parts of its structure. The most susceptible sites include:
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The alpha carbon bearing the chlorine atom
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The phenyl ring, which can undergo aromatic hydroxylation
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The nitrogen atoms of the amide groups, though these are generally less reactive toward oxidation
Oxidation reactions often employ reagents such as potassium permanganate in acidic media, which can lead to the formation of various oxidized derivatives including carboxylic acids and ketones.
Reduction Reactions
Reduction reactions can transform specific functional groups within the molecule:
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The amide groups can be reduced to amines using strong reducing agents
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The chloro-substituted carbon can undergo reductive dehalogenation
Sodium borohydride in methanol is a common reagent for such transformations, though more powerful reducing agents like lithium aluminum hydride may be necessary for complete reduction of amide groups.
Reaction Mechanisms and Conditions
The mechanisms of reactions involving 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide are influenced by both electronic and steric factors. The compound's reactivity is modulated by:
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The electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the adjacent carbon
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The steric hindrance provided by the phenyl group
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The resonance stabilization offered by the amide functionalities
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The hydrogen bonding capabilities of the amide groups
Optimal reaction conditions vary depending on the specific transformation but generally require careful control of temperature, pH, solvent system, and catalyst selection to achieve desired selectivity and yield.
Biological Activity and Pharmacological Properties
2-Chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide demonstrates notable biological activities that have attracted research interest for potential therapeutic applications. This section explores the compound's biological effects based on research findings.
Anticancer Activity
Preliminary research has suggested potential anticancer properties of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide, particularly against specific cancer cell lines. The compound's anticancer mechanisms may involve:
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Induction of apoptosis (programmed cell death)
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Inhibition of cellular proliferation
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Interference with DNA replication or repair mechanisms
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Modulation of cancer-related signaling pathways
While promising, these findings require further validation through comprehensive in vitro and in vivo studies to establish efficacy, selectivity, and safety profiles necessary for pharmaceutical development.
Anti-inflammatory Effects
Some studies have indicated potential anti-inflammatory activity of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide in experimental models. This activity might be mediated through:
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Inhibition of pro-inflammatory cytokine production
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Modulation of inflammatory signaling pathways
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Reduction of inflammatory cell recruitment or activation
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Possible antioxidant effects that mitigate inflammatory tissue damage
These properties suggest potential applications in managing inflammatory conditions, though additional research is needed to fully characterize the compound's anti-inflammatory profile and mechanism of action.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide and its biological activities provides valuable insights for potential modifications to enhance desired properties.
Key Structural Features and Their Functions
The biological activity of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide can be attributed to specific structural elements that influence its interactions with biological targets:
These structural features work in concert to determine the compound's biological activity profile, with modifications to any component potentially altering its efficacy or specificity.
Comparison with Structural Analogs
Comparing 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide with structurally related compounds provides insights into how specific structural variations influence biological activity:
| Compound | Structural Difference | Biological Activity Comparison |
|---|---|---|
| 2-chloro-N-phenylacetamide | Lacks the ethylamino carbonyl group | Different antimicrobial spectrum and potency |
| 2-chloro-N-phenethylacetamide | Contains phenethyl instead of ethylamino carbonyl | Different lipophilicity profile and target affinity |
| Derivatives with methyl or propyl substitutions on the amino group | Variation in alkyl chain length | Modified pharmacokinetic properties and receptor interactions |
Understanding these structure-activity relationships can guide rational design of derivatives with enhanced biological properties for specific therapeutic applications.
Analytical Methods and Characterization
Accurate analytical characterization of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide is essential for research, quality control, and regulatory purposes. This section outlines key analytical methods applicable to this compound.
Spectroscopic Identification Methods
Various spectroscopic techniques provide complementary information for comprehensive characterization of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both proton (¹H) and carbon (¹³C) NMR spectroscopy provide detailed structural information. Key NMR features include:
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The characteristic chemical shift of the alpha proton adjacent to the chlorine atom
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The aromatic proton signals from the phenyl ring
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The amide NH proton signals
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The ethyl group signals with characteristic coupling patterns
Infrared (IR) Spectroscopy
IR spectroscopy reveals characteristic absorption bands for key functional groups:
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Amide C=O stretching bands (typically around 1650-1690 cm⁻¹)
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N-H stretching bands (3300-3500 cm⁻¹)
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C-Cl stretching band (around 750-800 cm⁻¹)
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Aromatic C=C stretching bands (1450-1600 cm⁻¹)
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that aid in structural identification. Characteristic fragments would include:
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Molecular ion peak at m/z 240 (corresponding to the molecular weight)
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Fragment peaks reflecting the loss of chlorine (m/z 205)
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Fragments corresponding to the phenylacetamide portion
Chromatographic Methods
Chromatographic techniques enable separation, identification, and quantification of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide:
High-Performance Liquid Chromatography (HPLC)
HPLC methods using reverse-phase columns (typically C18) with UV detection provide effective separation and quantification. Typical conditions might include:
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Mobile phase: Acetonitrile/water gradient with buffer additives
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Detection wavelength: 210-230 nm
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Flow rate: 1.0 mL/min
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Column temperature: 30°C
Gas Chromatography (GC)
For volatile derivatives or with appropriate derivatization, GC can be employed:
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Column: 5% phenyl-methylpolysiloxane or similar
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Temperature program: Typically starting at 80°C with gradual increase to 280°C
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Carrier gas: Helium
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Detection: Flame ionization detector (FID) or mass spectrometry (MS)
Applications in Scientific Research
The unique chemical and biological properties of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide make it valuable for various scientific research applications.
Pharmaceutical Research
In pharmaceutical research, this compound serves multiple functions:
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As a potential lead compound for drug development, particularly in antimicrobial and anticancer therapeutic areas
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As a chemical tool for probing specific biological pathways and mechanisms
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As a structural template for designing analog libraries through medicinal chemistry approaches
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As a reference standard for analytical method development
The compound's balanced physicochemical properties, including moderate lipophilicity (LogP 2.85) and acceptable polar surface area (PSA 65.18), position it within drug-like chemical space, making it a suitable starting point for medicinal chemistry optimization efforts .
Chemical Synthesis Applications
In the field of chemical synthesis, 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide serves as:
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An intermediate in the synthesis of more complex chemical entities
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A model compound for developing and optimizing synthetic methodologies
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A substrate for studying reaction mechanisms, particularly those involving amide functionalities and halogen-substituted carbons
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A reference compound for spectroscopic and analytical method development
The presence of multiple functional groups within the molecule provides opportunities for selective chemical transformations, making it a versatile building block in organic synthesis.
Toxicological Considerations
Understanding the toxicological profile of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide is essential for its safe handling in research settings and for evaluating its potential in therapeutic applications.
Environmental Considerations
The environmental behavior of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide would be influenced by its physicochemical properties:
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The moderate LogP value (2.85) suggests potential for bioaccumulation in aquatic organisms
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The presence of a chlorine atom raises concerns about persistence in the environment
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Hydrolysis of the amide bonds under environmental conditions could produce breakdown products with distinct toxicity profiles
Proper disposal practices should be followed, typically involving collection as hazardous chemical waste for professional disposal rather than disposal through regular waste streams or drainage systems.
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